![molecular formula C42H28N2 B1510135 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl CAS No. 1116499-73-0](/img/structure/B1510135.png)
3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl
Overview
Description
3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’‘-terphenyl, also known as mCBP, is an isomer of CBP, 4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl . The meta-linkage in mCBP limits conjugation to the central biphenyl, preventing excimer formation and thus resulting in a higher triplet energy of 2.8 eV . It is widely used in OLED and TADF-OLED devices as a host material for blue, green, orange, and yellow fluorescent and phosphorescent emitters .
Molecular Structure Analysis
The molecular formula of 3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is C36H24N2 . It has a molecular weight of 484.59 g/mol . The HOMO and LUMO values are 6.0 eV and 2.4 eV respectively .Physical And Chemical Properties Analysis
3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is a white to orange to green powder or crystal . It has a melting point of 267 °C . The maximum absorption wavelength is 340 nm in toluene .Scientific Research Applications
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
- Application in PhOLEDs : Compounds related to 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl, such as various carbazole derivatives, are widely used as host materials in blue and green PhOLEDs. Their structural features contribute to high triplet energies, essential for efficient PhOLED performance. For example, host materials with carbazole and terphenyl cores have demonstrated high quantum efficiencies in blue and green PhOLEDs, showcasing their potential in OLED technology (Lee et al., 2013).
High Triplet Energy Materials
- Role in High Triplet Energy : Carbazole-modified orthophenylene compounds, closely related to 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl, have been studied as high triplet energy host materials. These materials, including variations with additional phenyl units, have shown no reduction in triplet energy with increased number of phenyl units, indicating their suitability for blue PHOLEDs (Lee et al., 2014).
Solution-Processed Emitting Layers for OLEDs
- Use in Solution-Processed OLEDs : Derivatives of 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl have been developed to improve solubility without compromising OLED stability. These materials, particularly those with ortho-terphenyl, display better solubility, thermal stability, and high triplet energy, making them suitable for the fabrication of blue phosphorescent OLEDs (Choi et al., 2019).
Bipolar Host Materials for OLEDs
- Bipolar Features for OLED Efficiency : Studies on compounds similar to 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl indicate their effectiveness as bipolar host materials in OLEDs. These materials exhibit excellent performance in blue PhOLEDs due to their balanced charge transportation properties, contributing to high external quantum efficiencies (Deng et al., 2013).
Electroluminescent Devices
- Application in Electroluminescent Devices : Carbazole derivatives have shown promise in the development of electroluminescent devices. The structural and electronic properties of these materials contribute to their luminescent characteristics, which are pivotal in the fabrication of light-emitting diodes (Kumar et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is widely used in OLED and TADF-OLED devices as a host material for blue, green, orange, and yellow fluorescent and phosphorescent emitters . Its high triplet energy and ability to form exciplexes with electron acceptors make it a promising material for future developments in these areas .
properties
IUPAC Name |
9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2/c1-5-22-39-35(18-1)36-19-2-6-23-40(36)43(39)33-16-10-14-31(27-33)29-12-9-13-30(26-29)32-15-11-17-34(28-32)44-41-24-7-3-20-37(41)38-21-4-8-25-42(38)44/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUHVUTGQEAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.